molecular formula C5H7F3O2S B14497258 2-Methylprop-1-en-1-yl trifluoromethanesulfinate CAS No. 63367-00-0

2-Methylprop-1-en-1-yl trifluoromethanesulfinate

Cat. No.: B14497258
CAS No.: 63367-00-0
M. Wt: 188.17 g/mol
InChI Key: FANFGDGNRJLKQX-UHFFFAOYSA-N
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Description

2-Methylprop-1-en-1-yl trifluoromethanesulfinate is a chemical compound with the molecular formula C5H7F3O2S . It is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylprop-1-en-1-yl trifluoromethanesulfinate typically involves the reaction of 2-methylprop-1-en-1-ol with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, with a base like pyridine to neutralize the acidic by-products .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methylprop-1-en-1-yl trifluoromethanesulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, electrophiles like halogens, and oxidizing agents like potassium permanganate. Reaction conditions often involve solvents such as dichloromethane or tetrahydrofuran and may require catalysts or bases to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while addition reactions with halogens can produce halogenated compounds .

Scientific Research Applications

2-Methylprop-1-en-1-yl trifluoromethanesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylprop-1-en-1-yl trifluoromethanesulfinate involves its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfinate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. The double bond in the molecule also allows for addition reactions with electrophiles, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylprop-1-en-1-yl trifluoromethanesulfinate is unique due to the presence of both the trifluoromethanesulfinate group and the double bond, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

63367-00-0

Molecular Formula

C5H7F3O2S

Molecular Weight

188.17 g/mol

IUPAC Name

2-methylprop-1-enyl trifluoromethanesulfinate

InChI

InChI=1S/C5H7F3O2S/c1-4(2)3-10-11(9)5(6,7)8/h3H,1-2H3

InChI Key

FANFGDGNRJLKQX-UHFFFAOYSA-N

Canonical SMILES

CC(=COS(=O)C(F)(F)F)C

Origin of Product

United States

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